7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride
Description
7-Ethoxy-spiro[2H-1-benzopyran-2,4'-piperidin]-4(3H)-one hydrochloride is a spirocyclic compound featuring a benzopyran moiety fused to a piperidin-4-one ring via a spiro junction at position 2. The ethoxy group (-OCH₂CH₃) at position 7 of the benzopyran ring distinguishes it from other derivatives. Its molecular formula is C₁₃H₁₆ClNO₂ (average mass: 253.73 g/mol), with CAS number 159635-39-9 . The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological and synthetic applications .
Synthetic routes to such spiro compounds often involve cyclization or acylation of precursor piperidine derivatives. For example, similar spiro systems are synthesized via reactions of substituted 2-hydroxybenzamides with carbon suboxide (C₃O₂) in anhydrous acetonitrile, yielding benzopyran-piperidinone frameworks .
Properties
Molecular Formula |
C15H20ClNO3 |
|---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
7-ethoxyspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-18-11-3-4-12-13(17)10-15(19-14(12)9-11)5-7-16-8-6-15;/h3-4,9,16H,2,5-8,10H2,1H3;1H |
InChI Key |
OJHVAXDMCDABHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)CC3(O2)CCNCC3.Cl |
Origin of Product |
United States |
Preparation Methods
Ethoxy Group Introduction
The ethoxy group at the 7-position is introduced either before or after spirocyclization. Pre-cyclization alkylation involves treating 2'-hydroxy-5-hydroxyacetophenone with ethyl bromide in the presence of potassium carbonate. Post-cyclization ethoxylation is less common due to steric hindrance but can be achieved using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
Deprotection and Hydrochloride Salt Formation
Removal of the benzyl group from the piperidine nitrogen is accomplished via catalytic hydrogenation (H₂/Pd-C) in ethanol. Subsequent treatment with hydrochloric acid in tetrahydrofuran (THF) yields the hydrochloride salt. US5633247 specifies dissolving the free base in THF, adding concentrated HCl (1.1 equiv), and stirring at room temperature for 2 hours to precipitate the product (yield: 85–92%).
Optimization and Reaction Conditions
Critical parameters influencing yield and purity include:
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water mixtures (3:1 v/v). Analytical characterization includes:
-
¹H NMR (DMSO-d₆): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 3.20–3.80 (m, 8H, piperidine), 4.10 (q, J=7.0 Hz, 2H, OCH₂), 6.70–7.40 (m, 3H, aromatic).
-
HPLC : >98% purity using a C18 column (acetonitrile/0.1% TFA gradient).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
7-Ethoxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-Ethoxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Ethoxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs differ in substituents on the benzopyran or piperidine rings (Table 1).
Table 1: Structural Comparison of Spiro-Benzopyran-Piperidinone Derivatives
Substituent Impact :
- Ethoxy vs.
- Chloro vs. Ethoxy : The 6-chloro derivative (CAS 300552-38-9) exhibits higher molecular weight (316.62 g/mol) and distinct reactivity due to halogenated aromatic systems .
- MK-499: This derivative includes a cyano group and methylsulfonamide, enabling strong HERG channel binding. Its spiro system is similar but with additional functional groups critical for cardiac activity .
Spectral and Physical Properties
Table 2: Analytical Data Comparison
- IR Spectroscopy : The target compound’s hydrochloride salt would show N-H stretches (~3450 cm⁻¹) and C=O stretches (~1700 cm⁻¹), similar to compound 5a .
- ¹H NMR : Aromatic protons in the benzopyran ring (e.g., 6.83–7.84 ppm in compound 10a) and piperidine CH₂ groups (1.56–1.83 ppm) are characteristic .
Pharmacological and Industrial Relevance
- HERG Channel Modulation : MK-499’s spiro structure and substituents make it a potent HERG blocker, while the target compound’s ethoxy group may reduce such activity due to steric effects .
- Material Science : Derivatives like 4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran are intermediates in drug discovery, leveraging Boc protection for selective functionalization .
Biological Activity
7-Ethoxy-spiro[2H-1-benzopyran-2,4'-piperidin]-4(3H)-one hydrochloride is a synthetic compound notable for its unique spirocyclic structure, which combines a benzopyran and piperidine moiety. This compound exhibits significant biological activity, particularly as a glycine transport inhibitor, making it a candidate for therapeutic applications in neurological disorders.
- Molecular Formula : CHClNO
- Molecular Weight : 297.78 g/mol
- CAS Number : 90257-08-2
The primary mechanism of action for 7-Ethoxy-spiro[2H-1-benzopyran-2,4'-piperidin]-4(3H)-one hydrochloride involves the inhibition of glycine transport. Glycine serves as an important inhibitory neurotransmitter in the central nervous system, and its modulation can influence various neurological functions. By inhibiting glycine transporters, this compound may enhance synaptic transmission where glycine is involved, potentially leading to therapeutic effects in conditions characterized by excessive neuronal excitability.
Biological Activity
Research indicates that 7-Ethoxy-spiro[2H-1-benzopyran-2,4'-piperidin]-4(3H)-one hydrochloride has shown promise in several areas:
-
Neurological Disorders :
- Spasticity and Muscle Relaxation : Preclinical studies suggest that this compound may aid in muscle relaxation and improve neuromuscular transmission, beneficial for managing spasticity and related disorders.
- Potential Applications : Its role as a glycine transport inhibitor positions it as a candidate for developing treatments for various neurological conditions.
-
Interaction with Receptors :
- The compound interacts with glycine receptors and may affect synaptic transmission dynamics, impacting neuronal excitability and providing avenues for further research into its pharmacological profile.
Research Findings
Several studies have explored the biological activity of related compounds and their implications:
| Study | Findings |
|---|---|
| Glycine Transport Inhibition | Demonstrated significant inhibition of glycine transport in vitro, suggesting potential efficacy in modulating synaptic activity. |
| Preclinical Models | In animal models of spasticity, treatment with the compound resulted in observable muscle relaxation and improved motor function. |
| Comparative Analysis | Similar compounds were analyzed for their structural properties and biological activities, highlighting the unique profile of 7-Ethoxy-spiro[2H-1-benzopyran-2,4'-piperidin]-4(3H)-one hydrochloride. |
Case Studies
- Case Study on Neuromuscular Disorders : In a study involving animal models with induced spasticity, administration of the compound resulted in a significant reduction in muscle tone compared to control groups.
- Receptor Interaction Studies : Research utilizing binding assays indicated that 7-Ethoxy-spiro[2H-1-benzopyran-2,4'-piperidin]-4(3H)-one hydrochloride has a high affinity for glycine receptors, supporting its role as an inhibitory modulator.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 7-Ethoxy-spiro[2H-1-benzopyran-2,4'-piperidin]-4(3H)-one hydrochloride to achieve high purity (>95%)?
- Methodological Answer : The synthesis involves multi-step reactions, including spirocyclization and etherification. Key parameters include:
-
Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions) .
-
Solvent selection (polar aprotic solvents like DMF or ethanol enhance solubility and reaction efficiency) .
-
Catalyst use (acidic or basic catalysts, depending on the step) .
-
Purification : Column chromatography or recrystallization in ethanol/isopropyl ether mixtures yields >95% purity, verified via HPLC and NMR .
Table 1 : Representative Synthesis Conditions
Step Reaction Type Solvent Catalyst Yield (%) Purity (%) Cyclization Spiro-ring formation DMF H₂SO₄ 75–80 90 Etherification Alkylation Ethanol K₂CO₃ 85–90 95 Salt formation HCl addition Ether – 95 >99
Q. How can structural confirmation of 7-Ethoxy-spiro[2H-1-benzopyran-2,4'-piperidin]-4(3H)-one hydrochloride be performed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Key peaks include δ 1.36 ppm (ethoxy CH₃), δ 3.8–4.5 ppm (piperidinyl protons), and δ 6.8–7.6 ppm (aromatic protons) .
- IR Spectroscopy : Confirm C=O (1765 cm⁻¹) and N–H (3300 cm⁻¹) stretches .
- X-ray crystallography : Resolve spirocyclic conformation and hydrogen bonding in the hydrochloride salt .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for spirocyclic compounds like 7-Ethoxy-spiro[benzopyran-piperidin]-one hydrochloride?
- Methodological Answer : Contradictions often arise from assay variability or impurity effects. Mitigation strategies include:
- Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ consistency .
- Purity reassessment : Re-analyze batches via LC-MS to rule out impurities >0.5% .
- Target selectivity profiling : Use kinase/GPCR panels to confirm off-target effects .
Q. How does the spirocyclic architecture influence the compound’s pharmacokinetic properties?
- Methodological Answer : The spiro structure enhances metabolic stability and target binding:
-
Lipophilicity : LogP ~2.5 (calculated) balances membrane permeability and solubility .
-
Metabolic stability : In vitro microsomal assays show t½ >60 min due to reduced CYP450 oxidation at the spiro junction .
-
HDAC inhibition : The benzopyran-piperidine scaffold mimics histone deacetylase (HDAC) substrates, with IC₅₀ values <100 nM in cell-based assays .
Table 2 : Pharmacokinetic Profile (In Vitro)
Parameter Value Assay Reference LogP 2.5 ± 0.3 Calculated (ChemAxon) Plasma Protein Binding 89% Equilibrium dialysis CYP3A4 Inhibition IC₅₀ >50 µM Fluorescent assay
Q. What computational methods predict the binding mode of 7-Ethoxy-spiro[benzopyran-piperidin]-one hydrochloride to HDAC isoforms?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used:
- Docking : Align the spiro-oxygen with Zn²⁺ in HDAC active sites (e.g., HDAC6) .
- MD simulations : Assess stability of hydrogen bonds with Asp101 and Tyr306 over 100 ns trajectories .
- Free energy calculations : MM-PBSA predicts ΔGbinding ≈ -9.8 kcal/mol for HDAC6 .
Data Contradiction Analysis
Q. Why do NMR spectra of the hydrochloride salt show batch-dependent splitting of aromatic protons?
- Methodological Answer : Batch variability may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
